molecular formula C16H14ClNO3 B420951 Ethyl 2-[(2-chlorobenzoyl)amino]benzoate

Ethyl 2-[(2-chlorobenzoyl)amino]benzoate

Cat. No.: B420951
M. Wt: 303.74g/mol
InChI Key: KTNYLSONNASYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2-chlorobenzoyl)amino]benzoate is an aromatic ester derivative characterized by a 2-chlorobenzoyl group attached to the amino position of an ethyl benzoate backbone. The ortho-chloro substitution on the benzoyl group may enhance steric effects and electronic interactions, impacting its biological activity or stability compared to analogues with substituents in other positions .

Properties

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74g/mol

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)amino]benzoate

InChI

InChI=1S/C16H14ClNO3/c1-2-21-16(20)12-8-4-6-10-14(12)18-15(19)11-7-3-5-9-13(11)17/h3-10H,2H2,1H3,(H,18,19)

InChI Key

KTNYLSONNASYHG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-[(2-Bromobenzoyl)amino]benzoate

  • Molecular Formula: C₁₆H₁₄BrNO₃
  • Key Differences: Bromine replaces chlorine at the ortho position.
  • Applications : Similar to the chloro derivative, it may serve as a precursor in drug synthesis or agrochemicals.

Ethyl 2-[(4-Chlorobenzoyl)amino]benzoate

  • Example: 2-(Diethylamino)ethyl 4-[(4-chlorobenzoyl)amino]benzoate (CAS 70204-63-6)
  • Key Differences: The chloro substituent is in the para position. The addition of a diethylaminoethyl ester group enhances basicity, which could improve membrane permeability in pharmaceuticals .

Ethyl 2-[(2-Cyanoacetyl)amino]benzoate

  • Molecular Formula : C₁₂H₁₂N₂O₃ (CAS 904597-52-0)
  • Key Differences: A cyanoacetyl group replaces the chlorobenzoyl moiety. The electron-withdrawing cyano group increases electrophilicity, making this compound more reactive in nucleophilic addition reactions. Such derivatives are often explored in medicinal chemistry for kinase inhibition or as intermediates in heterocyclic synthesis .

Functional Group Modifications

Ethyl 2-[(2-Chlorobenzoyl)amino]acetate

  • Molecular Formula: C₁₁H₁₂ClNO₃
  • Key Differences: The benzoate ester is replaced by an acetate group. This structural simplicity may favor its use in prodrug design or as a metabolite .

Ethyl 1-sec-butyl-2-(4-chlorobenzoyl)acetate

  • Key Differences : Incorporates a branched sec-butyl group and a 4-chlorobenzoyl moiety. The branched ester increases steric bulk, which could hinder crystallization and enhance thermal stability. Such modifications are relevant in polymer chemistry or as plasticizers .

Agrochemical Derivatives

Herbicidal Analogues

  • Example: Ethyl 2-[[[[(4-chloro-6-methoxypyrimidin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate
  • Key Differences : A sulfonylurea bridge and pyrimidine ring are introduced, enabling herbicidal activity by inhibiting acetolactate synthase (ALS). This highlights how functionalization of the benzoate core can shift applications from pharmaceuticals to agrochemicals .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituent Position Key Properties/Applications Reference
Ethyl 2-[(2-chlorobenzoyl)amino]benzoate C₁₆H₁₄ClNO₃ 303.74 g/mol Ortho-chloro Intermediate in drug synthesis
Ethyl 2-[(2-bromobenzoyl)amino]benzoate C₁₆H₁₄BrNO₃ 348.20 g/mol Ortho-bromo Enhanced halogen bonding potential
2-(Diethylamino)ethyl 4-[(4-chlorobenzoyl)amino]benzoate C₂₀H₂₃ClN₂O₃ 375.86 g/mol Para-chloro Improved solubility for drug delivery
Ethyl 2-[[[[(4-chloro-6-methoxypyrimidin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate C₁₇H₁₆ClN₅O₆S 477.85 g/mol Complex substitution Herbicide (ALS inhibitor)

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